molecular formula C17H20N2O3S B5962284 4-(butan-2-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]benzenesulfonohydrazide

4-(butan-2-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]benzenesulfonohydrazide

Cat. No.: B5962284
M. Wt: 332.4 g/mol
InChI Key: QPHZERASANRUED-LDADJPATSA-N
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Description

4-(butan-2-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]benzenesulfonohydrazide is a complex organic compound that belongs to the class of sulfonohydrazides. This compound is characterized by the presence of a sulfonohydrazide group attached to a benzene ring, which is further substituted with a butan-2-yl group and a hydroxyphenylmethylidene group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butan-2-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]benzenesulfonohydrazide typically involves the condensation of 4-(butan-2-yl)benzenesulfonohydrazide with 2-hydroxybenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is typically purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(butan-2-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]benzenesulfonohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(butan-2-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(butan-2-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(butan-2-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]benzenesulfonamide
  • 4-(butan-2-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]benzenesulfonylhydrazine
  • 4-(butan-2-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]benzenesulfonylurea

Uniqueness

4-(butan-2-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]benzenesulfonohydrazide is unique due to the presence of both the sulfonohydrazide group and the hydroxyphenylmethylidene group

Properties

IUPAC Name

4-butan-2-yl-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-3-13(2)14-8-10-16(11-9-14)23(21,22)19-18-12-15-6-4-5-7-17(15)20/h4-13,19-20H,3H2,1-2H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHZERASANRUED-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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